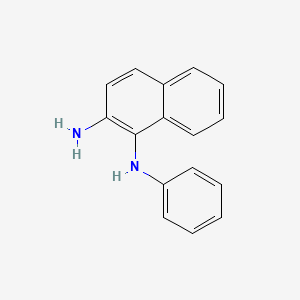
N~1~-Phenylnaphthalene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-Phenylnaphthalene-1,2-diamine is an organic compound that belongs to the class of aromatic diamines. This compound is characterized by the presence of a naphthalene ring substituted with a phenyl group and two amine groups at the 1 and 2 positions. It is a white solid that tends to darken upon exposure to air due to oxidation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N~1~-Phenylnaphthalene-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with 2-chloroethanamine. This reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N1-Phenylnaphthalene-1,2-diamine often involves the reduction of nitroaniline derivatives. For example, 2-nitrochlorobenzene can be treated with ammonia to produce 2-nitroaniline, which is then reduced to the corresponding diamine using zinc powder in ethanol .
Análisis De Reacciones Químicas
Types of Reactions
N~1~-Phenylnaphthalene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc powder in ethanol is often used for reduction reactions.
Substitution: Friedel-Crafts alkylation and acylation reactions are typical methods for introducing substituents.
Major Products Formed
The major products formed from these reactions include benzimidazoles, benzotriazoles, and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
N~1~-Phenylnaphthalene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is utilized in the study of enzyme inhibitors and as a building block for biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of N1-Phenylnaphthalene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can participate in redox reactions, influencing cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Diaminonaphthalene
- 1,3-Diaminonaphthalene
- 1,4-Diaminonaphthalene
- 1,5-Diaminonaphthalene
- 1,8-Diaminonaphthalene
Uniqueness
N~1~-Phenylnaphthalene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other diamines, it exhibits different reactivity and stability, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
110222-91-8 |
|---|---|
Fórmula molecular |
C16H14N2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
1-N-phenylnaphthalene-1,2-diamine |
InChI |
InChI=1S/C16H14N2/c17-15-11-10-12-6-4-5-9-14(12)16(15)18-13-7-2-1-3-8-13/h1-11,18H,17H2 |
Clave InChI |
WAYQHSQVSBNKFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C=CC3=CC=CC=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B14330596.png)
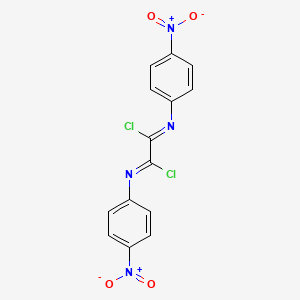
![Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]-](/img/structure/B14330599.png)
![4,4-Dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione](/img/structure/B14330600.png)

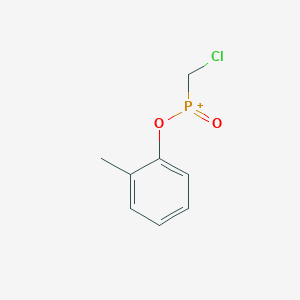

![2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol](/img/structure/B14330629.png)
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14330645.png)
![Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14330648.png)
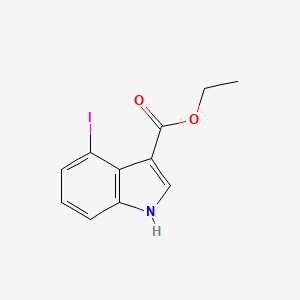
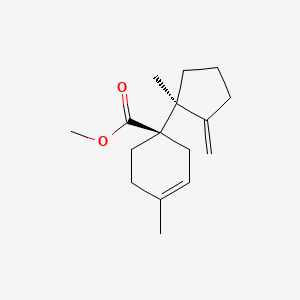
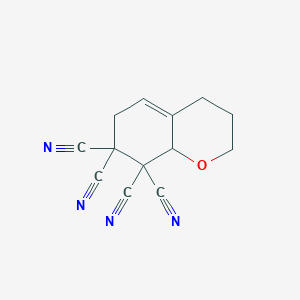
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol](/img/structure/B14330663.png)
